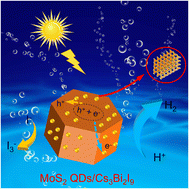Enhanced photocatalytic hydrogen evolution through MoS2 quantum dots modification of bismuth-based perovskites†
Chemical Communications Pub Date: 2023-12-22 DOI: 10.1039/D3CC05781J
Abstract
Efficient and cost-effective photocatalysts are pivotal for advancing large-scale solar hydrogen generation. Herein, we report a composite photocatalyst by incorporating MoS2 quantum dots (MoS2 QDs) as a cocatalyst into Cs3Bi2I9, resulting in a high enhancement in photocatalytic performance. Remarkably, the optimum MoS2 QDs/Cs3Bi2I9 composite achieves an impressive hydrogen evolution rate (6.09 mmol h−1 g−1) in an ethanol and HI/H3PO2 mixed solution. This rate is 8.8 times higher than pristine Cs3Bi2I9 (0.69 mmol h−1 g−1) and notably surpasses Pt/Cs3Bi2I9 (2.47 mmol h−1 g−1). Moreover, the composite displays exceptional stability during an 18-hour reaction, showcasing its potential for sustainable photocatalytic hydrogen evolution.

Recommended Literature
- [1] Carbon nanotube-conducting polymer composite wires formed by fountain pen growth (FPG) route†
- [2] Atomic layer deposition of metal oxides for efficient perovskite single-junction and perovskite/silicon tandem solar cells†
- [3] Atropisomerism, biphenyls and the Suzuki coupling: peptide antibioticsAbbreviations: Bn = benzyl; Boc = tert-butoxycarbonyl; dba = dibenzylideneacetone; Ddm = 4,4′-dimethoxydiphenylmethyl; DMSO = dimethylsulfoxide; FDPP = pentafluorophenyl diphenylphosphinate; MEM = methoxyethoxymethyl; Ms = methylsulfonyl; Piv = pivaloyl; TBS = tert-butyldimethylsilyl; Tf = trifluoromethanesulfonyl; Tfa = trifluoroacetyl; TFA = trifluoroacetic acid; Z = benzoxycarbonyl.
- [4] Bullet-like microstructured nickel ammonium phosphate/graphene foam composite as positive electrode for asymmetric supercapacitors
- [5] Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†
- [6] Characterization and optimization of slanted well designs for microfluidic mixing under electroosmotic flow
- [7] Canting angle dependence of single-chain magnet behaviour in chirality-introduced antiferromagnetic chains of acetate-bridged manganese(iii) salen-type complexes†
- [8] Barium sulfate crystallization in non-aqueous solvent†
- [9] Band gap tuning of oxygen vacancy-induced Al2O3-TiO2 ceramics processed by spark plasma sintering
- [10] Carbon nano-dots as a fluorescent and colorimetric dual-readout probe for the detection of arginine and Cu2+ and its logic gate operation†

Journal Name:Chemical Communications
research_products
-
CAS no.: 1416371-97-5
-
CAS no.: 16435-49-7









